Enamidonin's Unique Lack of Antibacterial Activity vs. Potent Analogs
Enamidonin (1) is fundamentally differentiated from its co-isolated analogs by its complete lack of antibacterial activity. While Enamidonins B (2) and C (3) display potent activity against drug-resistant Gram-positive pathogens, the parent compound (1) shows no activity against the same panel of clinically relevant bacteria, including MRSA and QRSA [1]. The only exception is a weak activity against Bacillus subtilis, which is not a major clinical threat. This is a direct, head-to-head comparison within the same study under identical assay conditions, demonstrating that Enamidonin's functional profile is uniquely tailored for non-antimicrobial applications.
| Evidence Dimension | Antibacterial Activity (MIC) |
|---|---|
| Target Compound Data | No activity against MRSA, QRSA, E. faecalis; MIC of 4 μg/mL against B. subtilis. |
| Comparator Or Baseline | Enamidonin B (2): MIC of 8-64 μg/mL against MRSA, QRSA, E. faecalis, B. subtilis. Enamidonin C (3): MIC of 8-64 μg/mL against MRSA, QRSA, E. faecalis, B. subtilis. |
| Quantified Difference | Enamidonin (1) shows no activity against drug-resistant strains (MRSA, QRSA) versus analogs with MICs of 8-64 μg/mL. |
| Conditions | Broth microdilution assay against a panel of pathogenic Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Staphylococcus aureus (QRSA). |
Why This Matters
This stark functional divergence ensures that researchers requiring a compound for mammalian cell signaling studies will not confound their results with unwanted antimicrobial effects, a critical distinction for accurate experimental design and procurement.
- [1] Son, S., Ko, S. K., Kim, S. M., Kim, E., Kim, G. S., Lee, B., ... & Ahn, J. S. (2018). Antibacterial Cyclic Lipopeptide Enamidonins with an Enamide-Linked Acyl Chain from a Streptomyces Species. Journal of Natural Products, 81(11), 2462-2469. View Source
